molecular formula C8H13F2NO2 B1475428 3-(3,3-Difluoropiperidin-1-yl)propanoic acid CAS No. 1888929-73-4

3-(3,3-Difluoropiperidin-1-yl)propanoic acid

Cat. No. B1475428
CAS RN: 1888929-73-4
M. Wt: 193.19 g/mol
InChI Key: RUGGWVQWLVMBML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 3-(3,3-Difluoropiperidin-1-yl)propanoic acid consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a propanoic acid group. The piperidine ring in this compound is difluorinated, meaning it has two fluorine atoms attached.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(3,3-Difluoropiperidin-1-yl)propanoic acid are not fully detailed in the available resources. It has a molecular weight of 193.19 g/mol. More comprehensive data would require laboratory analysis.

Scientific Research Applications

Pharmaceutical Research

3-(3,3-Difluoropiperidin-1-yl)propanoic acid: is a fluorinated compound that offers a unique blend of reactivity and stability . Its structure makes it a valuable asset for pharmaceutical research, particularly in the development of new medicinal compounds. For instance, its incorporation into drug molecules can improve metabolic stability and enhance the ability to cross biological barriers, such as the blood-brain barrier.

Future Directions

The future directions for research on 3-(3,3-Difluoropiperidin-1-yl)propanoic acid are not specified in the available literature. Given its status as a research chemical, it may be subject to further study to determine its potential applications in various fields, including pharmaceutical research .

properties

IUPAC Name

3-(3,3-difluoropiperidin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO2/c9-8(10)3-1-4-11(6-8)5-2-7(12)13/h1-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGGWVQWLVMBML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCC(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,3-Difluoropiperidin-1-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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